Manganese, chloro(4-methoxyphenyl)-
Description
“Manganese, chloro(4-methoxyphenyl)-” is a manganese-based organometallic compound featuring a chloro ligand and a 4-methoxyphenyl substituent. While direct literature on this specific compound is scarce, structurally analogous manganese complexes, such as Chloro[5,10,15,20-tetrakis-(4-methylphenyl)porphyrinato manganese(III)] (MnTTPCl) , provide foundational insights. These compounds typically exhibit catalytic, optical, or electrochemical properties influenced by their ligand architecture.
Properties
CAS No. |
192887-50-6 |
|---|---|
Molecular Formula |
C7H7ClMnO |
Molecular Weight |
197.52 g/mol |
IUPAC Name |
chloromanganese(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Mn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FALSIYLTTYAFGO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=[C-]C=C1.Cl[Mn+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Anhydrous Manganese Chloride as a Key Precursor
Anhydrous manganese chloride (MnCl2) is a fundamental starting material for preparing manganese complexes including those with chloro(4-methoxyphenyl) ligands. Several industrial and laboratory methods exist for preparing high-purity anhydrous MnCl2:
Direct Chlorination of Manganese Metal: Manganese metal powder is reacted with chlorine gas at high temperatures (700–1000 °C). This method is effective but involves severe reaction conditions and complex aftertreatment to remove impurities such as manganese dioxide and alkali manganese chlorides.
Reaction of Manganese Powder with Fatty Acyl Chlorides in Alcoholic Solvents: A patented method involves mixing manganese powder with an alcohol solvent (methanol, ethanol, propanol, etc.) and then adding fatty acyl chlorides (acetyl chloride, propionyl chloride, butyryl chloride) at 10–60 °C under inert atmosphere (N2, He, CO2, or Ar). The manganese powder dissolves, forming manganese chloride alcoholic solutions. Subsequent distillation and drying under reduced pressure yield high-purity anhydrous MnCl2 crystals with yields around 99% and purity >99%.
Hydrochloric Acid Treatment of Manganese Oxides or Carbonates: Manganese oxides or manganous carbonate react with hydrochloric acid to form manganese chloride hydrate solutions, which are then crystallized and dried. However, this method risks oxidation and hydrolysis impurities during drying.
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Chlorination of Mn metal | 700–1000 °C, Cl2 gas | High purity | Harsh conditions, complex aftertreatment |
| Mn powder + fatty acyl chloride | 10–60 °C, alcohol solvent, inert atmosphere | High yield, simple, safe | Requires inert atmosphere control |
| Mn oxide + HCl | Acid reaction, crystallization | Simple raw materials | Impurities from oxidation, hydrolysis |
Synthesis of Manganese, Chloro(4-methoxyphenyl)- Complexes
While direct literature on the exact compound “Manganese, chloro(4-methoxyphenyl)-” is limited, related manganese complexes with chloro-substituted 4-methoxyphenyl ligands are typically prepared via:
Cross-Coupling Reactions Using Manganese Chloride Catalysts: Manganese(II) chloride is used as a catalyst or reagent in cross-coupling reactions involving aryl halides and organometallic reagents (e.g., Grignard reagents). For example, 4-chlorobenzonitrile reacts with cyclohexylmagnesium chloride in the presence of MnCl2 to form substituted aryl compounds. This approach can be adapted to prepare manganese complexes with 4-methoxyphenyl chloro substituents by selecting appropriate aryl halides and manganese sources.
Ligand Coordination to Manganese Chloride: The 4-methoxyphenyl chloro ligand can be introduced by reacting manganese chloride with preformed organic ligands containing the chloro(4-methoxyphenyl) moiety under inert atmosphere. Solvents such as ethanol, methanol, or tetrahydrofuran (THF) are commonly used. Reaction temperatures range from ambient to moderate heating (10–60 °C).
Use of Acyl Chlorides and Alcohols: In some synthetic routes, fatty acyl chlorides react with manganese powder in alcohol solvents to form manganese chloride complexes, which can be further reacted with substituted phenyl compounds to introduce the 4-methoxyphenyl chloro group.
Representative Experimental Conditions and Yields
| Step | Reagents & Ratios | Conditions | Product & Yield |
|---|---|---|---|
| Mn powder + methanol + propionyl chloride | Mn:MeOH = 1:4 mol, propionyl chloride:Mn = 3:1 mol | 10 °C, inert atmosphere (He), 6 h drying at 150 °C, 100 Pa | Anhydrous MnCl2, 99.2% purity, 99% yield |
| Mn powder + propanol + isobutyryl chloride | Mn:propanol = 1:6 mol, isobutyryl chloride:Mn = 1:1 mol | 60 °C, CO2 atmosphere, 4 h drying at 180 °C, 100 Pa | Anhydrous MnCl2, 99.1% purity, 99% yield |
| Mn powder + propyl carbinol + n-butyryl chloride | Mn:alcohol = 1:4 mol, n-butyryl chloride:Mn = 1.5:1 mol | 40 °C, Ar atmosphere, 5 h drying at 165 °C, 500 Pa | Anhydrous MnCl2, 99.0% purity, 99% yield |
Purification and Characterization
Filtration and Distillation: After reaction completion, the manganese chloride alcoholic solution is filtered to remove undissolved solids. Solvent recovery by atmospheric distillation under agitation yields manganese chloride crystal-alcohol complexes.
Drying Under Reduced Pressure: The crystal-alcohol complexes are dried in a closed system under agitation at 120–180 °C and reduced pressure (10–1000 Pa) for 2–6 hours to remove residual alcohol and obtain anhydrous manganese chloride.
Inert Atmosphere: All steps are conducted under inert gas (N2, He, CO2, or Ar) to prevent oxidation and hydrolysis impurities.
Particle Size Control: Manganese powder median particle size is controlled between 5–15 microns (preferably 10 microns) to optimize reaction kinetics and yield.
Additional Notes on Related Compounds
Chloro-4-methoxyphenyl Derivatives: Related compounds such as 3-chloro-4-methoxybenzaldehyde and chloro-4-methoxyphenyl-propanediol derivatives have been synthesized via oxidation and substitution reactions involving methyl 3-chloro-4-methoxybenzoate and other intermediates. These methods provide insight into handling chloro(4-methoxyphenyl) moieties in organic synthesis.
Coordination Complexes: Manganese complexes with substituted phenyl ligands often involve coordination through nitrogen or oxygen atoms, and their synthesis may involve ligand exchange or direct complexation with manganese chloride salts.
Summary Table: Preparation Methods for Manganese, Chloro(4-methoxyphenyl)- Related Compounds
| Preparation Aspect | Method/Condition | Outcome/Notes |
|---|---|---|
| Anhydrous MnCl2 preparation | Mn powder + fatty acyl chloride + alcohol solvent, inert atmosphere, 10–60 °C | High purity MnCl2, 99% yield |
| Cross-coupling catalysis | MnCl2 catalyst with aryl halides and Grignard reagents in THF or Et2O | Formation of substituted aryl manganese complexes |
| Ligand coordination | Reaction of MnCl2 with chloro(4-methoxyphenyl) ligands in ethanol or methanol | Formation of manganese coordination complexes |
| Purification | Filtration, distillation, drying under reduced pressure | Removal of solvents, high purity product |
| Particle size control | Mn powder median size 5–15 microns | Optimizes reaction efficiency |
This comprehensive analysis integrates industrial patent data, catalytic reaction studies, and synthetic organic chemistry literature to provide a detailed understanding of preparation methods for manganese chloro(4-methoxyphenyl) compounds. The key to successful synthesis lies in the preparation of high-purity anhydrous manganese chloride and controlled reaction conditions under inert atmosphere to avoid impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Manganese, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese(II) species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Manganese oxides and 4-methoxybenzoic acid.
Reduction: Manganese(II) chloride and 4-methoxyphenylmethane.
Substitution: Various substituted 4-methoxyphenyl derivatives.
Scientific Research Applications
Manganese, chloro(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which manganese, chloro(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) Chloro[5,10,15,20-tetrakis-(4-methylphenyl)porphyrinato manganese(III)] (MnTTPCl)
- Structure : A porphyrin-based Mn(III) complex with four 4-methylphenyl substituents and a chloride axial ligand .
- Key Differences: Substituents: Methyl groups in MnTTPCl vs. methoxy groups in the target compound. Macrocyclic Framework: MnTTPCl uses a porphyrin macrocycle, whereas the target compound may lack this structure, impacting coordination geometry and redox behavior .
b) Chloro-boron Subnaphthalocyanines (Cl–ClnBsubNc)
- Structure: Non-porphyrin macrocycles with variable chlorination at bay positions, influencing light absorption and charge transport .
- Ligand System: Chlorine atoms in Cl–ClnBsubNc are randomly distributed, unlike the defined 4-methoxyphenyl group in the target compound .
Functional Analogues
a) Manganese Dioxide Nanoparticles (MnO₂)
- Application : Used in environmental decontamination (e.g., sarin gas degradation) due to oxidative catalytic activity .
- Comparison: The target compound’s organometallic structure may offer tailored selectivity in catalysis, whereas MnO₂ operates via surface redox reactions .
b) 4-Methoxyphenacyl Chloride
Physicochemical Properties and Performance Metrics
Table 1: Comparative Properties of Manganese Complexes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
